![molecular formula C11H18ClN B1422451 2-Methyl-4-phenylbutan-2-amine hydrochloride CAS No. 51677-23-7](/img/structure/B1422451.png)
2-Methyl-4-phenylbutan-2-amine hydrochloride
Overview
Description
2-Methyl-4-phenylbutan-2-amine hydrochloride is a compound with the CAS Number: 51677-23-7 . It is a powder in physical form .
Molecular Structure Analysis
The molecular formula of 2-Methyl-4-phenylbutan-2-amine hydrochloride is C11H18ClN. It has a molecular weight of 199.72 g/mol .Physical And Chemical Properties Analysis
2-Methyl-4-phenylbutan-2-amine hydrochloride is a powder . It has a molecular weight of 199.72 .Scientific Research Applications
Preparation and Characterization in Chemistry
- 2-Methyl-4-phenylbutan-2-amine hydrochloride has been studied in the preparation and characterization of various chemical compounds. For instance, compounds like bis[2-N(methyleneimino)ethylbutanoate] and related structures were isolated through condensation reactions involving corresponding ketones and amines, highlighting the compound's relevance in complex chemical synthesis and structure analysis (Jeseentharani et al., 2010).
Enantioselective Synthesis
- The compound plays a role in the enantioselective synthesis of pharmacologically active amines. A study using Candida antarctica lipase B for enantioselective acetylation demonstrated high yields and enantiomeric excesses for substances like 4-phenylbutan-2-amine, underlining its potential in creating enantiomerically pure compounds (González‐Sabín et al., 2002).
Reactivity in Organic Synthesis
- The reactivity of 2-Methyl-4-phenylbutan-2-amine hydrochloride has been explored in multiple organic synthesis processes. For example, its reactions with aromatic aldehydes and diamines have been studied, showing diverse product formations and structural elucidations (Gein et al., 2010).
Structural Studies and Crystallography
- Structural analyses and crystallographic studies have been conducted on compounds related to 2-Methyl-4-phenylbutan-2-amine hydrochloride. These studies provide insights into molecular geometries and electronic spectra, which are crucial for understanding the physical and chemical properties of related compounds (Nycz et al., 2011).
Complex Formation and Hydrogen Bonding
- Research has also delved into the formation of complexes and hydrogen bonding involving 2-Methyl-4-phenylbutan-2-amine hydrochloride. These studies contribute to the broader understanding of molecular interactions and stability in various chemical environments (Castaneda et al., 2001).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-Methyl-4-phenylbutan-2-amine hydrochloride is Trypsin-1 . Trypsin-1 is a serine protease that plays a crucial role in the digestion of proteins.
Mode of Action
It is known to interact with its target, trypsin-1 . The compound may bind to the active site of the enzyme, potentially altering its function .
Biochemical Pathways
Given its target, it may influence pathways involving protein digestion and absorption .
Pharmacokinetics
The compound’s bioavailability may be influenced by factors such as its formulation, route of administration, and the individual’s physiological condition .
Result of Action
Given its target, it may influence processes related to protein digestion and absorption .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Methyl-4-phenylbutan-2-amine hydrochloride. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity .
properties
IUPAC Name |
2-methyl-4-phenylbutan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-11(2,12)9-8-10-6-4-3-5-7-10;/h3-7H,8-9,12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRSDZSQOWXYGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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